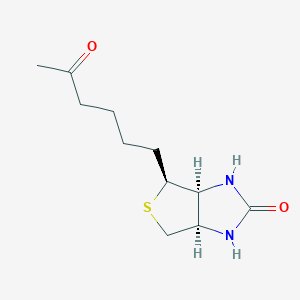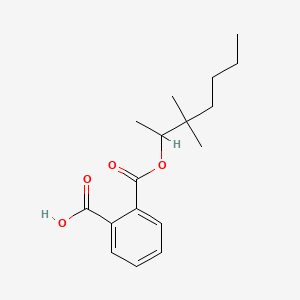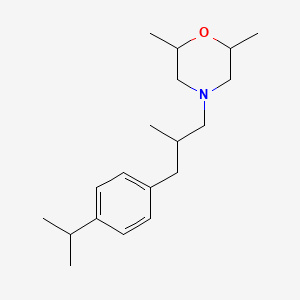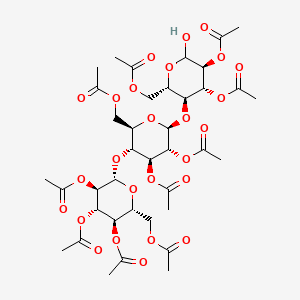
a-Zearalenol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-Zearalenol-d7: is a deuterated form of a-Zearalenol, a nonsteroidal estrogenic mycotoxin produced by Fusarium species. It is a major metabolite of zearalenone, formed primarily in the liver during first-pass metabolism. This compound is often used in scientific research due to its estrogenic properties and its role in studying the metabolism and toxicology of mycotoxins .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of a-Zearalenol-d7 typically involves the deuteration of a-Zearalenol. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include steps such as purification through chromatography and verification of deuterium incorporation using mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: : a-Zearalenol-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to zearalenone or other oxidized metabolites.
Reduction: Formation of reduced metabolites such as a-zearalanol.
Substitution: Reactions involving the replacement of functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various nucleophiles under appropriate conditions
Major Products
Oxidation: Zearalenone and other oxidized derivatives.
Reduction: a-Zearalanol and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
a-Zearalenol-d7 is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways and chemical properties of mycotoxins.
Biology: Investigating the biological effects of estrogenic mycotoxins on various organisms.
Medicine: Researching the toxicological effects and potential therapeutic applications of mycotoxins.
Industry: Monitoring and controlling mycotoxin contamination in food and feed products
Mechanism of Action
a-Zearalenol-d7 exerts its effects by binding to estrogen receptors, mimicking the action of natural estrogens. This binding can lead to various physiological responses, including alterations in gene expression and cellular function. The molecular targets and pathways involved include estrogen receptor-mediated signaling pathways, which can influence reproductive and developmental processes .
Comparison with Similar Compounds
Similar Compounds
a-Zearalenol: The non-deuterated form with similar estrogenic properties.
b-Zearalenol: Another metabolite of zearalenone with slightly different biological activity.
Zearalanone: A reduced form of zearalenone with distinct chemical properties
Uniqueness: : a-Zearalenol-d7 is unique due to its deuterium incorporation, which makes it valuable for studying metabolic pathways and conducting precise analytical measurements. The presence of deuterium atoms can also influence the compound’s stability and reactivity, providing insights into the behavior of mycotoxins under various conditions .
Properties
Molecular Formula |
C18H24O5 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(4S,8R,12E)-7,7,8,9,9,15,17-heptadeuterio-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one |
InChI |
InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14+/m0/s1/i8D2,9D2,10D,11D,14D |
InChI Key |
FPQFYIAXQDXNOR-OPYLTOFGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1/C=C/CCC([C@@](C(CC[C@@H](OC2=O)C)([2H])[2H])([2H])O)([2H])[2H])O)[2H])O |
Canonical SMILES |
CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)
![2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)

![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)
![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)



![4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene](/img/structure/B13841848.png)
![(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13841849.png)

![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13841851.png)


